3-Pyridinecarbonitrile, 1,6-dihydro-2-methoxy-6-oxo-
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Overview
Preparation Methods
The synthesis of 1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with cyanogen bromide in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE can be compared with similar compounds such as:
3-Cyano-6-hydroxy-2-methoxypyridine: This compound has a similar structure but differs in the position of the hydroxyl group.
2-Methoxy-6-oxo-1,6-dihydro-pyridine-3-carbonitrile: This is another name for the same compound.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-methoxy-6-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3,5H,1H3 |
InChI Key |
JTIGWCZQTGNXPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)C=CC1C#N |
Origin of Product |
United States |
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